molecular formula C8H9N3OS B14497253 2-Hydrazinyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 65195-29-1

2-Hydrazinyl-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B14497253
CAS No.: 65195-29-1
M. Wt: 195.24 g/mol
InChI Key: UPJLNJYXFJSTJP-UHFFFAOYSA-N
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Description

2-Hydrazinyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-2H-1,4-benzothiazin-3(4H)-one typically involves the reaction of a hydrazine derivative with a suitable benzothiazinone precursor. Common reaction conditions may include:

    Solvents: Dimethylformamide (DMF), ethanol, or water.

    Catalysts: Acid or base catalysts depending on the specific reaction pathway.

    Temperature: Reactions may be conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the hydrazine group to amines.

    Substitution: Nucleophilic substitution reactions at the benzothiazinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition: Blocking the activity of key enzymes or receptors.

    Activation: Enhancing the activity of certain biological pathways.

    Binding: Interacting with nucleic acids to modulate gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Another heterocyclic compound with similar structural features.

    Benzothiazine: A related compound with a different substitution pattern.

    Hydrazinylbenzothiazole: A compound with a similar hydrazine functional group.

Uniqueness

2-Hydrazinyl-2H-1,4-benzothiazin-3(4H)-one is unique due to its specific combination of functional groups and ring structure, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

65195-29-1

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

2-hydrazinyl-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C8H9N3OS/c9-11-8-7(12)10-5-3-1-2-4-6(5)13-8/h1-4,8,11H,9H2,(H,10,12)

InChI Key

UPJLNJYXFJSTJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)NN

Origin of Product

United States

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